molecular formula C11H13NO3 B145748 Benzyl 3-oxopropylcarbamate CAS No. 65564-05-8

Benzyl 3-oxopropylcarbamate

Cat. No. B145748
CAS RN: 65564-05-8
M. Wt: 207.23 g/mol
InChI Key: PQMOZOQTXKMYSK-UHFFFAOYSA-N
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Description

Benzyl 3-oxopropylcarbamate is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties. While the provided papers do not directly discuss Benzyl 3-oxopropylcarbamate, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, and reactivity of similar benzyl carbamate compounds.

Synthesis Analysis

The synthesis of related benzyl carbamate compounds involves various strategies. For instance, the enantioselective synthesis of a benzyl carbamate using an iodolactamization as a key step is described, which could be relevant for the synthesis of Benzyl 3-oxopropylcarbamate . Additionally, the generation of lithiated benzyl carbamates using chiral diamines and their application in asymmetric synthesis provides insight into the synthetic versatility of benzyl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be complex and configurationally labile. Quantum chemical investigations, such as those performed on lithiated O-benzyl carbamates, can provide insights into the equilibrium of diastereomers and the absolute configurations of the products . This type of analysis is crucial for understanding the stereochemistry of Benzyl 3-oxopropylcarbamate.

Chemical Reactions Analysis

Benzyl carbamates can undergo various chemical reactions. For example, the palladium-catalyzed endo-mode oxidative cyclization of 3-(3'-alkenyl)indoles to construct the benzene ring in carbazoles demonstrates the reactivity of benzyl-containing compounds under mild conditions . The domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones to form a cyclopenta[c]carbazole framework also illustrates the potential for complex transformations involving benzyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be influenced by their molecular structure. For instance, the luminescent properties of yttrium benzene dicarboxylates, while not benzyl carbamates, suggest that the electronic structure of benzene-related compounds can lead to interesting optical properties . Theoretical studies, such as those on O-ethyl benzoylthiocarbamate, can provide valuable information on the vibrational spectra and molecular geometry, which are important for understanding the physical properties of benzyl carbamates .

Scientific Research Applications

Pharmaceutical Intermediate Production

  • Pharmaceutical Synthesis : Benzyl 3-oxopropylcarbamate derivatives are key intermediates in synthesizing pharmaceutically active compounds, such as HIV protease inhibitors. A study by Pollet et al. (2009) highlights the conversion of a traditional batch process to a continuous flow system for producing (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, an important diazoketone pharmaceutical intermediate (Pollet et al., 2009).

Antitubercular Agents

  • Antibacterial Activity : Research by Cheng et al. (2019) found that certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit strong inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Cheng et al., 2019).

Environmental Impact

  • Transformation in Wastewater : Kaiser et al. (2014) explored the biodegradation of carbamazepine and its metabolites, including derivatives of benzyl carbamates, in wastewater treatment. Their study helps in understanding the environmental fate of these compounds (Kaiser et al., 2014).

Chemical Synthesis

  • Pyrolysis Studies : Tanaka et al. (1982) investigated the pyrolysis of benzyl oxazolecarbamates, which could have implications in synthetic chemistry and material science (Tanaka et al., 1982).

Cholinesterase Inhibition

  • Enzyme Inhibition : A study by Bąk et al. (2019) revealed that benzene-based carbamates, including benzyl carbamates, can inhibit cholinesterase enzymes, which might have implications in treating neurological disorders (Bąk et al., 2019).

Sunscreen Absorption and Effects

  • Skin Absorption : Research by Gonzalez et al. (2006) and Downs et al. (2016) showed the absorption and potential toxic effects of benzophenone-3, a compound related to benzyl carbamates, in sunscreens (Gonzalez et al., 2006); (Downs et al., 2016).

Catalysis

  • Catalytic Applications : Zhang et al. (2007) explored the gold(I)-catalyzed hydroamination of allenes, involving benzyl carbamate compounds, which is significant in catalytic chemistry (Zhang et al., 2007).

Kinetics and Absorption

  • Absorption Kinetics : Studies by Ballard et al. (1967) and Morrison et al. (2017) have investigated the absorption kinetics of benzyl alcohol, providing insights into how benzyl carbamate derivatives might be absorbed and metabolized (Ballard et al., 1967); (Morrison et al., 2017).

Histamine Receptor Research

  • Receptor Agonists : Wijtmans et al. (2008) developed 4-benzyl-1H-imidazoles with oxazoline termini as histamine H3 receptor agonists, showcasing another potential therapeutic application of benzyl carbamates (Wijtmans et al., 2008).

Environmental Contamination

  • Contamination Studies : Liao and Kannan (2014) examined the occurrence of benzophenone-type UV filters in personal care products, highlighting environmental concerns related to derivatives of benzyl carbamates (Liao & Kannan, 2014).

Safety And Hazards

Benzyl 3-oxopropylcarbamate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

benzyl N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMOZOQTXKMYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439249
Record name Benzyl 3-oxopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxopropylcarbamate

CAS RN

65564-05-8
Record name Benzyl 3-oxopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3-hydroxy-propyl)-carbamic acid benzyl ester (100 g, 478 mmol) and 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO; 7.5 g, 48 mmol) in DCM (1 L) was treated with (diacetoxyiodo)benzene, PhI(OAc)2, (170 g, 528 mmol) in three portions. After 18 h at rt, the mixture was slowly quenched with saturated aqueous (satd. aq.) NaHCO3. The organic layer was separated, washed with satd. aq. NaCl (500 mL), dried (Na2SO4), and concentrated. The residue was purified by FCC to give a solid, which was stirred in 1:1 Et2O/hexanes for 2 h. The solid was collected by filtration. Successive iterations were combined to provide the title compound as a white solid. 1H NMR (400 MHz, CDCl3): 9.81 (s, 1H), 7.36-7.31 (m, 5H), 5.14 (br s, 1H), 5.08 (s, 2H), 3.49 (q, J=6.0, 2H), 2.75 (t, J=5.7, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
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170 g
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1 L
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Et2O hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxopropylcarbamate
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Benzyl 3-oxopropylcarbamate
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Benzyl 3-oxopropylcarbamate
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Citations

For This Compound
5
Citations
L Espelt, T Parella, J Bujons, C Solans… - … A European Journal, 2003 - Wiley Online Library
… We selected the following acceptor aldehydes: benzyl 3-oxopropylcarbamate (5), benzyl 3-oxoethylcarbamate (Cbz-glycinal) (6), (S)-benzyl 1-methyl-2-oxoethylcarbamate ((S)-Cbz-…
UK Velagapudi, MF Langelier… - Journal of medicinal …, 2019 - ACS Publications
… 2,3-Diaminobenzamide or methyl 2,3-diaminobenzoate was condensed with benzyl 3-oxopropylcarbamate leading to cyclized intermediates 42 or 42a, which were subjected to …
Number of citations: 30 pubs.acs.org
JAO Garber - 2014 - search.proquest.com
This dissertation discusses how three influential approaches in organic chemistry method development are incorporated into a single strategy to design valuable new transformations. …
Number of citations: 2 search.proquest.com
E Tamanini, SEJ Rigby, M Motevalli… - … A European Journal, 2009 - Wiley Online Library
Click to detect! Azamacrocyclic complexes with a triazole scorpion ligand may be easily assembled, as shown for a biotin‐functionalised cyclam derivative. Coordination of the triazole …
MT Pirnot - 2014 - search.proquest.com
The discovery of activation modes within synthetic chemistry has enabled the development of a myriad of transformations. This thesis details the discovery of a new activation mode that …
Number of citations: 2 search.proquest.com

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